

# Application Note: Synthesis of Antibody-Drug Conjugates Using 10-Boc-SN-38

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	10-Boc-SN-38	
Cat. No.:	B187591	Get Quote

#### Introduction

SN-38 (7-ethyl-10-hydroxycamptothecin) is a potent topoisomerase I inhibitor and the active metabolite of the clinically approved anticancer drug irinotecan.[1][2][3] It is approximately 2 to 3 orders of magnitude more potent than irinotecan itself.[1] The direct use of SN-38 in therapy is hampered by its poor solubility.[2] Antibody-drug conjugates (ADCs) provide a targeted delivery approach to overcome these limitations, enhancing the therapeutic index of potent cytotoxins like SN-38 by delivering them specifically to tumor cells.[1][4]

The synthesis of SN-38-based ADCs requires strategic chemical modifications. The SN-38 molecule has two hydroxyl groups at the C10 and C20 positions, with the C10 phenolic hydroxyl being more reactive.[1] To selectively modify the C20 hydroxyl group for linker attachment, the C10 hydroxyl is typically protected. A common and effective protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group, forming 10-Boc-SN-38.[1][3][5] This application note provides a detailed overview and protocols for the synthesis of SN-38 ADCs using a 10-Boc-SN-38 intermediate, a cleavable linker, and conjugation to a monoclonal antibody.

#### Principle of the Method

The overall workflow for the synthesis of an SN-38 ADC via a **10-Boc-SN-38** intermediate involves several key steps:

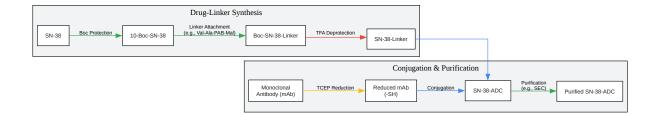


- Protection of SN-38: The phenolic hydroxyl group at the C10 position of SN-38 is protected with a Boc group to prevent its reaction in subsequent steps.
- Drug-Linker Synthesis: A bifunctional linker is attached to the C20 hydroxyl of 10-Boc-SN-38. This linker typically contains a cleavable moiety (e.g., a dipeptide sequence sensitive to lysosomal proteases like cathepsin B) and a reactive group (e.g., maleimide) for antibody conjugation.[1][4]
- Deprotection: The Boc protecting group is removed from the C10 hydroxyl of the drug-linker construct, typically using trifluoroacetic acid (TFA), to yield the active SN-38-linker.[1][6]
- Antibody Reduction: Thiol groups are generated on the antibody by partially reducing interchain disulfide bonds using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP).
- Conjugation: The maleimide group of the SN-38-linker reacts with the generated thiol groups on the antibody to form a stable thioether bond.
- Purification and Characterization: The resulting ADC is purified to remove unconjugated drug-linker and aggregated antibody. The purified ADC is then characterized to determine the drug-to-antibody ratio (DAR), purity, and potency.

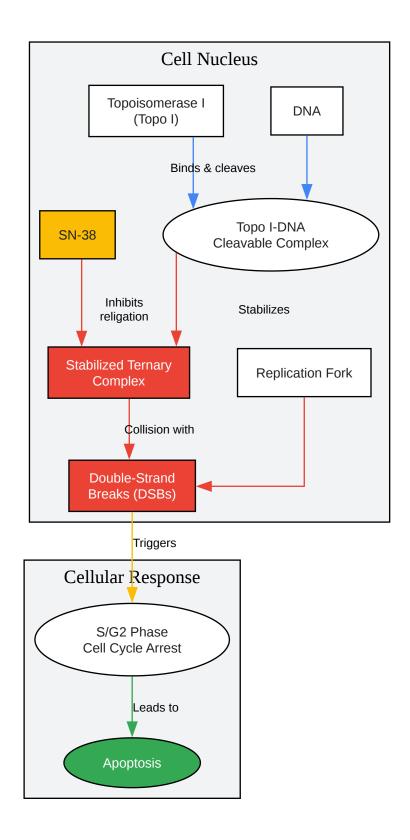
This methodology allows for the site-specific attachment of the linker to the C20 position of SN-38 while preserving the critical C10 hydroxyl group, which is important for the drug's activity and can influence the properties of the final ADC.

## **Experimental Workflow**









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- To cite this document: BenchChem. [Application Note: Synthesis of Antibody-Drug Conjugates Using 10-Boc-SN-38]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b187591#synthesis-of-antibody-drug-conjugates-using-10-boc-sn-38]

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